1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)-

Descripción general

Descripción

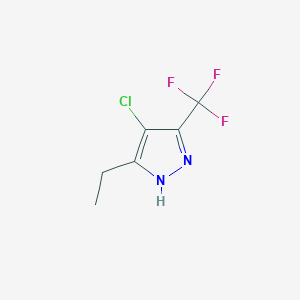

1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, ethyl, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with trifluoromethylating agents. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality output .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Cyclization Reactions: It can form complex cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a pyrazole oxide .

Aplicaciones Científicas De Investigación

Medicinal Applications

1H-Pyrazole derivatives are known for their diverse biological activities. The following table summarizes key pharmacological properties associated with this compound:

Case Studies

- Antimicrobial Activity : A study demonstrated that 1H-Pyrazole derivatives exhibited potent antimicrobial activity against resistant strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its potential as a new antibiotic agent .

- Anti-inflammatory Effects : Research indicated that compounds with a pyrazole core significantly reduced inflammation markers in animal models of arthritis. This suggests that 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- could be developed into a therapeutic agent for inflammatory conditions .

- Anticancer Properties : A series of experiments showed that this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms, indicating its potential as an anticancer drug .

Agricultural Applications

In addition to medicinal uses, pyrazole derivatives have potential applications in agricultural chemistry:

Case Studies

- Herbicidal Activity : Research has shown that pyrazole-based herbicides effectively control weed populations without harming crop yields. These compounds target specific biochemical pathways in plants, providing an environmentally friendly alternative to traditional herbicides .

- Insecticidal Efficacy : The use of 1H-Pyrazole derivatives as insecticides has been documented in various studies, demonstrating their effectiveness against pests while minimizing toxicity to non-target organisms .

Mecanismo De Acción

The mechanism by which 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparación Con Compuestos Similares

- 1H-Pyrazole, 4-chloro-3-methyl-5-(trifluoromethyl)-

- 1H-Pyrazole, 4-chloro-3-ethyl-5-(difluoromethyl)-

- 1H-Pyrazole, 4-bromo-3-ethyl-5-(trifluoromethyl)-

Uniqueness: 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- is unique due to the specific combination of substituents on the pyrazole ring. The presence of both chlorine and trifluoromethyl groups imparts distinct electronic and steric properties, making it particularly valuable in the design of bioactive molecules and advanced materials .

Actividad Biológica

1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- (CAS Number: 637022-66-3) is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C6H6ClF3N

- Molecular Weight : 198.57 g/mol

- Structural Characteristics : The presence of a trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

1H-Pyrazole derivatives have been widely studied for their various biological activities. The specific compound exhibits several notable pharmacological effects:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- have shown effectiveness against a range of bacteria and fungi. The presence of halogen substituents like chlorine and trifluoromethyl groups may enhance these effects by increasing membrane permeability of microbial cells .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for selective COX-2 inhibitors derived from pyrazole structures can be significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating better efficacy .

Anticancer Properties

The anticancer activity of pyrazole derivatives has gained attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that modifications in the pyrazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives with trifluoromethyl groups often exhibit improved potency compared to their non-fluorinated counterparts .

The biological activities of 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Cell Membrane Interaction : The lipophilic nature due to trifluoromethyl substitution enhances its ability to penetrate cellular membranes, leading to increased bioavailability and efficacy.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress within cells, contributing to their anticancer and anti-inflammatory effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for compounds containing the trifluoromethyl group.

- Anti-inflammatory Activity : In vivo studies using animal models showed that administration of pyrazole derivatives resulted in reduced paw edema in mice, indicating strong anti-inflammatory properties comparable to standard NSAIDs.

- Cancer Cell Line Studies : Research involving human cancer cell lines revealed that certain pyrazole derivatives led to a decrease in cell viability by inducing apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-chloro-5-ethyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHOQLFXRQWBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.